molecular formula C7H7BrN4S B13060251 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13060251
M. Wt: 259.13 g/mol
InChI Key: FUUMNSUMPLOCIQ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a bromothiophene moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1H-1,2,4-triazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromothiophene moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromothiophen-2-YL)methyl]piperazine
  • (5-Bromothiophen-2-YL)methylamine
  • (5-Bromothiophen-2-YL)methylamine

Uniqueness

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both a bromothiophene moiety and a triazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7BrN4S/c8-6-2-1-5(13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11)

InChI Key

FUUMNSUMPLOCIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CN2C=NC(=N2)N

Origin of Product

United States

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